molecular formula C3H2Cl2O2 B156481 Malonyl chloride CAS No. 1663-67-8

Malonyl chloride

Cat. No.: B156481
CAS No.: 1663-67-8
M. Wt: 140.95 g/mol
InChI Key: SXYFKXOFMCIXQW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Malonyl chloride is highly reactive towards nucleophilic substitution reactions, making it an indispensable reagent in the synthesis of carboxylic acid derivatives, ketones, and aldehydes . It is used in the preparation of a number of cyclic compounds by diacylation . The modification of proteins by malonylation, a process that involves the addition of malonyl groups to lysine residues, plays an important regulatory role in multiple biological processes . This modification can regulate protein localization, enzyme activity, protein stability, and many other biochemical processes .

Cellular Effects

This compound, through its derivative malonyl-CoA, has been linked to the regulation of energy balance . Factors that increase malonyl-CoA levels in cells, such as exercise, decrease triglyceride accumulation in cells . This is related to the fact that these factors concurrently increase fatty acid oxidation, decrease the esterification of fatty acids to form glycerolipids, and increase energy expenditure .

Molecular Mechanism

This compound can be synthesized from malonic acid in thionyl chloride . As a bifunctional compound, it is used in the preparation of a number of cyclic compounds by diacylation . Heating in the presence of non-nucleophilic base gives the ketene derivative O=C=C(H)COCl . The direct inhibition of mTORC1 by malonyl-CoA stems from the structural similarity between ATP and the CoA moiety .

Temporal Effects in Laboratory Settings

The compound degrades at room temperature after a few days

Metabolic Pathways

Malonyl-CoA, a derivative of this compound, is an important central metabolite serving as the basic building block for the microbial synthesis of many pharmaceutically interesting polyketides, but also fatty acid–derived compounds including biofuels . It is involved in various metabolic pathways, including glyoxylate and dicarboxylate metabolism, glycolysis/gluconeogenesis, and the tricarboxylic acid (TCA) cycle .

Subcellular Localization

Malonylated proteins, which could be derived from this compound, are primarily distributed in the chloroplast, cytoplasm, and nucleus .

Chemical Reactions Analysis

Types of Reactions: Malonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Malonyl chloride can be compared with other acyl chlorides such as:

Uniqueness: this compound is unique due to its bifunctional nature, allowing it to participate in the formation of cyclic compounds through diacylation reactions . This property distinguishes it from other acyl chlorides that may not exhibit the same level of reactivity or versatility in synthetic applications.

Properties

IUPAC Name

propanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFKXOFMCIXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061860
Record name Propanedioyl dichloride
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Molecular Weight

140.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1663-67-8
Record name Malonyl chloride
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Record name Propanedioyl dichloride
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Record name Malonyl chloride
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Record name Propanedioyl dichloride
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Record name Propanedioyl dichloride
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Record name Malonyl dichloride
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Record name PROPANEDIOYL DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for malonyl chloride?

A1: this compound has the molecular formula C3H2Cl2O2 and a molecular weight of 136.94 g/mol.

  • IR Spectroscopy: Strong carbonyl (C=O) stretching bands are observed around 1780-1760 cm-1. []
  • NMR Spectroscopy: 1H NMR shows a singlet for the methylene protons around 3.8 ppm. 13C NMR exhibits signals for the carbonyl carbons around 165 ppm and the methylene carbon around 45 ppm. []

Q2: Is this compound stable under ambient conditions?

A2: this compound is highly reactive with moisture and readily hydrolyzes to malonic acid. It should be stored under anhydrous conditions. []

Q3: How does this compound react with amines?

A3: this compound reacts with amines to form diamides. This reaction can proceed through a nucleophilic substitution mechanism, where the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. [, , ]

Q4: What are some examples of heterocyclic compounds synthesized using this compound?

A4: this compound is a valuable precursor for synthesizing various heterocycles, including:

  • Pyrimidones: Reacting this compound with specific nitriles produces substituted 4-chloro-6-pyrimidones. []
  • Pyrano-oxazines: Reacting with alkyl or aryl isothiocyanates produces 7-chloro-3-substituted-3,4-dihydro-4,5-dioxo-2-thio-2H,5H-pyrano[3,4-e]-1,3-oxazines. []
  • Pyrazolo-condensed 1,3-oxazines: Reacting arylpropynehydrazides with substituted malonyl chlorides yields pyrazolo[5,1-b][1,3]oxazine derivatives. []

Q5: Can this compound be used to synthesize biologically active compounds?

A5: Yes, several studies showcase the synthesis of compounds with potential biological applications:

  • Anti-microbial agents: Heterocyclic compounds derived from this compound have demonstrated antimicrobial activity. []
  • Anti-cancer agents: Some this compound-derived heterocycles exhibit anticancer activity against specific cell lines. [, ]
  • Antioxidant and Antimicrobial agents: Pyrido[2,1-a]isoquinolines and pyrido[1,2-a]quinolines synthesized using this compound were tested for their antioxidant and antimicrobial properties, showing promising results. []

Q6: Are there green chemistry approaches utilizing this compound?

A6: Yes, researchers have explored solvent-free synthesis of methyl this compound and ethyl this compound, offering environmentally friendlier alternatives. []

Q7: How do different bases influence the reaction of this compound with imines?

A7: The choice of base can dictate the reaction pathway and product outcome:

  • Weak Nucleophilic Base: Using a weak base like 2-chloropyridine favors the [2+2] cycloaddition pathway, resulting in ethyl trans-β-lactam-3-carboxylates. []
  • Strong Nucleophilic Base: Employing a strong base such as N-methylimidazole leads to a [2+2+2] cycloaddition, forming 2,3-dihydro-1,3-oxazin-4-one derivatives. []

Q8: Can this compound be used to introduce specific functional groups?

A8: Yes, this compound can be utilized to introduce:

  • α-Keto Ester Functional Groups: Platinum-catalyzed C–H acylation reactions using ethyl chlorooxoacetate, a derivative of this compound, allow for the selective introduction of α-keto esters. []
  • Malonyl Groups: Reactions of diiron propanedithiolate complexes with this compound successfully introduce malonyl groups, enabling the synthesis of compounds relevant to the active site of FeFe-hydrogenases. [, ]

Q9: What is a recent application of this compound in material science?

A9: this compound is used to create controlled-release coatings for drug delivery systems by reacting with diols in a molecular layer deposition (MLD) process. This technique allows for precise control over coating thickness and release kinetics. []

Q10: Are computational methods used to study this compound reactions?

A10: Yes, density functional theory (DFT) calculations are employed to study the structure and reactivity of this compound-derived compounds, particularly in the context of modeling FeFe-hydrogenase active sites. []

Q11: How do structural modifications of this compound derivatives impact their activity?

A11: Research on pyridazinone derivatives suggests that substituents on the pyridazinone core, particularly at the 2- and 6-positions, can significantly influence their biological activity. []

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